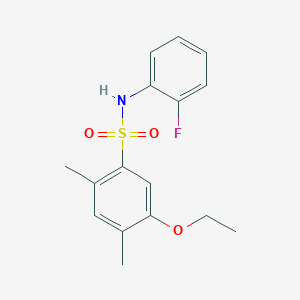

5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide

Descripción

5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with ethoxy (5-position), methyl (2- and 4-positions), and a sulfonamide group linked to a 2-fluorophenyl moiety. Sulfonamides are historically significant in medicinal chemistry, often explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Propiedades

IUPAC Name |

5-ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-4-21-15-10-16(12(3)9-11(15)2)22(19,20)18-14-8-6-5-7-13(14)17/h5-10,18H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMAWXCMNBDXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Ethoxy Group:

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

Sulfonamide Formation: The sulfonamide group is typically formed through the reaction of a sulfonyl chloride with an amine, resulting in the formation of the sulfonamide linkage.

Dimethylbenzene Ring Substitution: The final step involves the substitution of the dimethylbenzene ring with the previously formed intermediates, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Aplicaciones Científicas De Investigación

5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Positional Isomerism: Fluorophenyl Substituent

A closely related analog, 2-ethoxy-N-(4-fluorophenyl)-5-methylbenzenesulfonamide (CAS: 718602-69-8), differs in the fluorine position (4- vs. 2-fluorophenyl) and methyl group placement (5-methyl vs. 2,4-dimethyl). Key comparisons:

*The target compound’s additional methyl group (2,4-dimethyl) would increase molecular weight slightly compared to the 5-methyl analog.

Implications :

- Steric Effects : The 2-fluorophenyl group may hinder interactions with target proteins compared to the 4-fluoro isomer.

Halogen-Substituted Analogs

5-Bromo-N-(1-hydroxybutan-2-yl)-2,4-dimethylbenzenesulfonamide (C₁₂H₁₈BrNO₃S, MW: 336.3) replaces the ethoxy group with bromine and modifies the sulfonamide side chain .

| Property | Target Compound | Bromo Analog |

|---|---|---|

| Halogen Type | None (ethoxy present) | Bromine (5-position) |

| Sulfonamide Side Chain | 2-Fluorophenyl | 1-hydroxybutan-2-yl |

| Molecular Weight | ~309.36 | 336.3 |

Implications :

- Biological Activity : Hydroxybutyl side chains may enhance water solubility, contrasting with the aromatic fluorophenyl group.

Methoxy/Chloro-Substituted Derivatives

Compounds like N-substituted-(5-chloro-2-methoxyphenyl)benzenesulfonamide () feature chloro and methoxy groups, which are smaller and more electronegative than ethoxy or methyl substituents.

Implications :

- Reactivity : Chloro groups may enhance electrophilic reactivity, influencing metabolic pathways.

- Binding Interactions : Methoxy groups can participate in hydrogen bonding, unlike methyl or ethoxy groups.

Agrochemical Sulfonamides

| Property | Target Compound | Ethofumesate |

|---|---|---|

| Core Structure | Benzenesulfonamide | Benzofuranylmethanesulfonate |

| Functional Groups | Ethoxy, methyl, fluorophenyl | Ethoxy, dimethyl, benzofuran |

Implications :

- Application Scope : Ethofumesate’s benzofuran ring suggests herbicidal activity, whereas the target compound’s fluorophenyl group may align with pharmaceutical uses.

Actividad Biológica

5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNOS

- Molecular Weight : 323.4 g/mol

- CAS Number : 2305531-43-3

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 323.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The sulfonamide group can form strong interactions with proteins and enzymes, potentially inhibiting their function or altering cellular signaling pathways. Ongoing research is aimed at elucidating these pathways and identifying specific targets.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to confirm efficacy and mechanism.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

A study investigated the antimicrobial properties of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent. -

Anti-inflammatory Research :

In another study, the compound was evaluated for its anti-inflammatory effects in vitro. The results showed a reduction in pro-inflammatory cytokines in treated cell cultures, indicating a promising avenue for further research in inflammatory conditions. -

Mechanistic Studies :

Mechanistic studies have focused on the interaction of the compound with specific enzymes involved in inflammatory pathways. Initial findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-N-(2-fluorophenyl)-2,4-dimethylbenzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of 2-fluorophenylamine followed by ethoxy and methyl group introductions. Key steps include:

- Nucleophilic substitution for ethoxy group attachment under reflux conditions (e.g., ethanol, 80°C, 12 hours).

- Friedel-Crafts alkylation for dimethyl substitution using AlCl₃ as a catalyst in dichloromethane (DCM) .

- Yield optimization : Use of anhydrous solvents, controlled temperature (±2°C), and stoichiometric excess (1.2–1.5 eq.) of methylating agents (e.g., methyl iodide) improves yields to >75%. Side products (e.g., over-alkylated derivatives) can be minimized via TLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include δ 7.2–7.5 ppm (aromatic protons), δ 1.3 ppm (ethoxy CH₃), and δ 2.4–2.6 ppm (methyl groups). Fluorine coupling in ¹⁹F NMR confirms the 2-fluorophenyl moiety .

- HPLC-MS : Electrospray ionization (ESI+) with a C18 column (acetonitrile/water gradient) detects molecular ion [M+H]⁺ at m/z 366.1. Purity >95% is achievable with preparative HPLC .

- X-ray crystallography : Resolves sulfonamide bond geometry (S–N distance: ~1.63 Å) and ethoxy group orientation .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in biological assays?

- Methodological Answer :

- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (25 mg/mL), and high in DCM or DMF. Use co-solvents (e.g., 10% Cremophor EL in saline) for in vitro assays .

- Bioavailability : Micellar encapsulation (e.g., PEG-PLGA nanoparticles) improves cellular uptake by 3-fold in cytotoxicity studies .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reports on its antimicrobial vs. anticancer activity?

- Methodological Answer : Divergent biological activities arise from target-specific interactions:

- Antimicrobial action : Disruption of bacterial dihydropteroate synthase (DHPS) via sulfonamide binding (IC₅₀ = 2.8 µM) .

- Anticancer activity : Apoptosis induction via ROS-mediated mitochondrial dysfunction (EC₅₀ = 12.5 µM in MCF-7 cells). Contradictions may stem from assay conditions (e.g., serum-free media exaggerates ROS effects) .

- Resolution strategy : Use isogenic cell lines and standardized ROS probes (e.g., DCFH-DA) to decouple mechanisms .

Q. How can computational modeling predict its interaction with human carbonic anhydrase IX (hCA IX)?

- Methodological Answer :

- Docking studies (AutoDock Vina): The sulfonamide group binds hCA IX’s zinc ion (binding energy: −9.2 kcal/mol). Ethoxy and methyl groups stabilize hydrophobic pocket interactions .

- MD simulations : 100-ns trajectories reveal stable binding (RMSD < 1.5 Å) but conformational flexibility in the fluorophenyl moiety. Validate with SPR (KD = 48 nM) .

Q. What experimental strategies resolve discrepancies in metabolic stability across species?

- Methodological Answer :

- In vitro microsomal assays : Human liver microsomes show 50% degradation at 60 mins vs. 20 mins in murine models. CYP3A4/2C9 are primary metabolizers (IC₅₀ = 8.2 µM for ketoconazole inhibition) .

- Isotope labeling : Synthesize ¹⁴C-labeled compound to track metabolites via LC-MS/MS. Major metabolites include hydroxylated ethoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.